![molecular formula C11H17N3O5 B2916739 Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate CAS No. 1909348-54-4](/img/structure/B2916739.png)

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

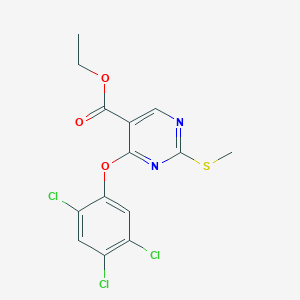

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate is a chemical compound with the CAS Number: 1909348-54-4 . It has a molecular weight of 271.27 and its molecular formula is C11H17N3O5 . The compound is typically stored at room temperature and appears as an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O5/c1-11(2,3)19-8(15)5-17-4-7-9(10(16)14-12)13-6-18-7/h6H,4-5,12H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is an oil at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Electro-Methoxylation Reactions

Electrochemical oxidation studies of related compounds have been explored to understand methoxylation reactions. For example, the electrochemical oxidation of 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol reveals insights into methoxylation mechanisms, potentially relevant for understanding reactions involving similar tert-butyl and methoxyacetate groups (Nematollahi & Golabi, 2000).

Metabolite Identification in Agricultural Chemistry

Investigations into the metabolites of certain compounds, such as oxadiazon in rice plants, provide a pathway for understanding how similar compounds could metabolize in biological or environmental systems. The identification of specific metabolites through chromatography and mass spectrometry techniques can be applied to other compounds for studying degradation pathways or for tracing environmental contaminants (Hirata & Ishizuka, 1975).

Degradation Pathways in Environmental Science

The UV/H2O2 process has been applied to the degradation of methyl tert-butyl ether (MTBE), generating various byproducts. This research provides a framework for understanding how advanced oxidation processes can be utilized for the degradation of complex organic compounds in water treatment processes, potentially applicable to similar tert-butyl or acetate-containing compounds (Stefan, Mack, & Bolton, 2000).

Synthesis and Oxidative Cyclizations in Organic Chemistry

The preparation of N-substituted trifluoroethanimidic acid hydrazides and their reactions with tert-butyl hypochlorite showcases the synthetic pathways for creating nitrogen heterocycles, which is relevant for designing and synthesizing new compounds with specific functionalities including hydrazine and oxazole groups (Uneyama & Sugimoto, 1992).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-[[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-11(2,3)19-8(15)5-17-4-7-9(10(16)14-12)13-6-18-7/h6H,4-5,12H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEVMFGPCGRDPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCC1=C(N=CO1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)

![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)